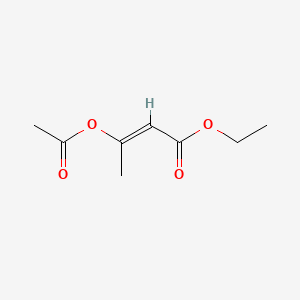

Ethyl 3-(acetoxy)isocrotonate

CAS No.: 27750-19-2

Cat. No.: VC16561400

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27750-19-2 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | ethyl (E)-3-acetyloxybut-2-enoate |

| Standard InChI | InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |

| Standard InChI Key | VSCUAMOPAHJJTA-AATRIKPKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C(\C)/OC(=O)C |

| Canonical SMILES | CCOC(=O)C=C(C)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(acetoxy)isocrotonate features a trans-configuration (-isomer) at the double bond, as evidenced by its isomeric SMILES notation . The conjugation between the double bond and carbonyl groups enhances its electrophilicity, making it reactive toward nucleophiles. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | ethyl (E)-3-acetyloxybut-2-enoate |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| InChI Key | VSCUAMOPAHJJTA-AATRIKPKSA-N |

| Boiling Point | Not reported |

| Solubility | Miscible with organic solvents |

The compound’s stereochemistry influences its reactivity, particularly in cycloaddition and substitution reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Traditional methods involve nucleophilic acyl substitution between isocrotonic acid derivatives (e.g., isocrotonyl chloride) and acetic anhydride or acetyl chloride in the presence of pyridine as a base. The reaction proceeds via the following generalized mechanism:

Yields depend on reaction conditions, with optimal temperatures ranging from 20°C to 40°C.

Reactivity and Applications in Organic Synthesis

Electrophilic Reactivity

The compound’s α,β-unsaturated ester system undergoes Michael additions, Diels-Alder reactions, and nucleophilic attacks at the carbonyl carbon. For example, in the presence of amines, it forms β-amino esters, valuable intermediates in pharmaceutical synthesis.

Catalytic Transformations

Comparison with Structural Analogs

Ethyl Acetoacetate vs. Ethyl 3-(Acetoxy)Isocrotonate

The acetoxy group in ethyl 3-(acetoxy)isocrotonate confers greater electrophilicity, expanding its utility in asymmetric synthesis compared to ethyl acetoacetate .

Industrial and Environmental Considerations

Scalability Challenges

While laboratory synthesis is well-established, industrial production requires optimizing catalyst efficiency and solvent recovery. The patent method for 3-ethoxy ethyl acrylate achieves 85.7% yield with 98.6% purity, suggesting analogous potential for ethyl 3-(acetoxy)isocrotonate if adapted .

Environmental Impact

Waste streams containing organic bases (e.g., triethylamine) necessitate neutralization, but patent methods recover 90% of solvents, reducing ecological footprints .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume